2-(3-(Benzyloxy)-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-(Benzyloxy)-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are valuable intermediates in organic synthesis due to their stability and versatility. This particular compound features a benzyloxy group, a fluorine atom, and a methylthio group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. These structural features make it a useful reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the formation of the boronic ester through the reaction of a phenylboronic acid derivative with a suitable diol, such as pinacol. The reaction conditions often include the use of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of boronic esters, including this compound, often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity by optimizing reaction conditions, such as temperature, pressure, and solvent choice. The use of automated systems and reactors can further enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylic position can undergo oxidation to form corresponding benzoic acids or ketones.
Reduction: Reduction reactions can convert the fluorine or methylthio groups to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).
Major Products
Oxidation: Benzoic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitrobenzenes, halobenzenes.
Scientific Research Applications
2-(3-(Benzyloxy)-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester moiety can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling and functional group transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
Pinacol boronic esters: Commonly used boronic esters with similar reactivity.
Benzyloxy-substituted boronic esters: Compounds with similar structural features and applications.
Uniqueness
2-(3-(Benzyloxy)-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of the benzyloxy, fluoro, and methylthio groups allows for diverse applications and transformations that may not be achievable with simpler boronic esters .
Properties
Molecular Formula |
C20H24BFO3S |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-(4-fluoro-3-methylsulfanyl-5-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H24BFO3S/c1-19(2)20(3,4)25-21(24-19)15-11-16(18(22)17(12-15)26-5)23-13-14-9-7-6-8-10-14/h6-12H,13H2,1-5H3 |
InChI Key |
RFTIHFIMOBEDKK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)SC)F)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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